Bis(4-hydroxyphenyl) Sulfone-d8
Description
Chemical Identity and Nomenclature
This compound represents a deuterated isotopologue of bisphenol sulfone, characterized by the systematic replacement of eight hydrogen atoms with deuterium isotopes. The compound possesses the molecular formula C₁₂H₂D₈O₄S and exhibits a molecular weight of 258.32 daltons. The Chemical Abstracts Service has assigned the registry number 2483831-28-1 to this deuterated compound.
The nomenclature of this compound reflects its structural complexity and isotopic labeling pattern. The systematic name follows the International Union of Pure and Applied Chemistry conventions, with the deuterium substitution pattern indicated as 2,2',3,3',5,5',6,6'-d8. This specific labeling pattern ensures comprehensive deuterium incorporation across both phenolic rings, providing optimal analytical performance as an internal standard.
The compound is known by numerous synonyms that reflect its various applications and structural characteristics. These include 4,4'-sulfonylbisphenol-d8, 1,1'-Sulfonylbis[4-hydroxybenzene]-d8, 4,4'-Bisphenol sulfone-d8, and Bisphenol sulfone-d8. Commercial suppliers have adopted additional designations such as four,four-prime-Dihydroxydiphenyl Sulfone-d8 and four-(4-Hydroxyphenylsulfonyl)phenol-d8. These varied nomenclatures facilitate identification across different analytical platforms and commercial databases.
Table 1: Physical and Chemical Properties of this compound
Historical Development and Context
The historical development of this compound is intrinsically linked to the discovery and characterization of its unlabeled precursor, bisphenol sulfone. The foundational work traces back to 1867 when German chemist Ludwig Glutz (1844–1873) first synthesized the parent compound from phenol and hot sulfuric acid. Glutz originally designated this compound as "oxysulphobenzide," reflecting the limited understanding of organic chemical nomenclature during that era.
The compound found immediate practical application, being utilized as a dye starting in 1869. This early industrial application demonstrated the stability and synthetic accessibility of the bisphenol sulfone framework, characteristics that would later prove crucial for its development as a chemical standard. The modern nomenclature for bisphenol sulfone emerged in the late 1950s, coinciding with advances in organic chemistry and the standardization of chemical naming conventions.
The development of deuterated variants, including this compound, represents a more recent advancement in analytical chemistry. The synthesis of isotope-labeled compounds gained prominence with the evolution of mass spectrometry techniques and the recognition that isotopically labeled internal standards could significantly improve analytical precision. The specific development of this compound responded to the growing need for accurate quantification of bisphenol compounds in biological and environmental matrices.
The emergence of this deuterated standard coincides with increasing regulatory scrutiny of bisphenol compounds and the development of sophisticated biomonitoring programs. Research institutions and analytical laboratories recognized the necessity for highly pure, isotopically labeled standards that could serve as reliable internal standards for quantitative analysis. The compound has since become commercially available from multiple suppliers, indicating its established role in analytical protocols worldwide.
Relationship to Bisphenol S
This compound maintains a fundamental structural relationship with bisphenol sulfone, commonly known as bisphenol sulfone, which bears the Chemical Abstracts Service registry number 80-09-1. The parent compound, bisphenol sulfone, consists of two hydroxyphenyl groups connected by a sulfonyl group, forming the molecular formula C₁₂H₁₀O₄S with a molecular weight of 250.27 daltons.
The structural architecture of bisphenol sulfone distinguishes it from other bisphenol analogs, particularly bisphenol A, through the presence of a sulfone functional group (SO₂) rather than the dimethylmethylene bridge characteristic of bisphenol A. This sulfonyl linkage confers enhanced thermal stability and resistance to degradation under elevated temperature conditions, properties that have made bisphenol sulfone attractive for industrial applications.
The deuterated variant preserves the essential structural features of the parent compound while incorporating eight deuterium atoms in place of hydrogen atoms. This isotopic substitution pattern maintains the chemical behavior of the original molecule while providing the mass spectral distinction necessary for analytical applications. The deuterium incorporation follows a specific pattern across both aromatic rings, ensuring comprehensive labeling that enhances the compound's utility as an internal standard.
Table 2: Comparative Analysis of Bisphenol Sulfone and Its Deuterated Analog
| Parameter | Bisphenol Sulfone | This compound |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₄S | C₁₂H₂D₈O₄S |
| Molecular Weight | 250.27 g/mol | 258.32 g/mol |
| Chemical Abstracts Service Number | 80-09-1 | 2483831-28-1 |
| Deuterium Content | 0 atoms | 8 atoms |
| Mass Difference | Reference | +8.05 daltons |
The parent compound has found extensive use in polymer chemistry, particularly in the production of polyethersulfone plastics and as a curing agent for epoxy resins. Industrial applications have included its use in thermal paper as a color developer and in various plastic formulations. However, emerging health concerns have prompted increased biomonitoring efforts, driving the demand for accurate analytical methods and corresponding deuterated standards.
Significance in Analytical Chemistry
The analytical significance of this compound extends far beyond its role as a simple chemical standard, representing a cornerstone of modern quantitative analytical methodology. The compound functions as an internal standard in sophisticated analytical protocols, particularly those employing liquid chromatography coupled with tandem mass spectrometry techniques. This application leverages the isotopic labeling to provide correction for matrix effects, sample preparation losses, and instrumental variations that can compromise analytical accuracy.
The utilization of stable isotope internal standards, exemplified by this compound, addresses fundamental challenges in quantitative analysis. These standards compensate for variations in sample preparation efficiency, extraction recovery, and ionization suppression or enhancement effects that commonly occur in complex biological and environmental matrices. The chemical similarity between the deuterated standard and the target analyte ensures nearly identical behavior throughout the analytical process, while the mass spectral distinction allows for separate quantification.
Biomonitoring applications represent a primary domain where this compound demonstrates exceptional analytical value. The compound serves as an internal standard in methods designed to quantify bisphenol sulfone concentrations in human urine samples. These biomonitoring protocols have become increasingly important as regulatory agencies and public health organizations seek to understand population exposure levels to bisphenol compounds. The precision afforded by deuterated internal standards enables the detection of trace concentrations, often in the nanogram per milliliter range.
Environmental analysis constitutes another critical application area where this deuterated standard proves indispensable. Water quality assessment protocols incorporate this compound to ensure accurate quantification of bisphenol sulfone contamination in surface water, groundwater, and wastewater samples. The compound's stability under various pH conditions and its resistance to degradation make it particularly suitable for environmental applications where sample storage and transport may introduce analytical variability.
Table 3: Analytical Applications and Performance Characteristics
The methodological advantages provided by this compound extend to method validation and quality control applications. Analytical laboratories employ this compound to establish calibration curves, assess method linearity, and verify analytical precision and accuracy. The isotopic labeling ensures that the internal standard experiences identical chemical transformations as the target analyte, providing a more reliable basis for quantitative calculations than external standards or alternative internal standard compounds.
Pharmaceutical research applications have emerged as another significant domain for this deuterated standard. Drug metabolism studies and pharmacokinetic investigations often require precise quantification of bisphenol sulfone and related compounds in biological matrices. The enhanced analytical precision provided by isotopically labeled internal standards supports regulatory requirements for drug development and safety assessment studies.
The compound's role in advancing analytical methodology extends to the development of novel extraction and purification techniques. Researchers have employed this compound to optimize solid-phase extraction protocols, evaluate matrix effect correction strategies, and validate alternative analytical approaches. This application in method development ensures continuous improvement in analytical capabilities and supports the evolution of more sensitive and selective analytical techniques.
Properties
Molecular Formula |
C₁₂H₂D₈O₄S |
|---|---|
Molecular Weight |
258.32 |
Synonyms |
4,4’-sulfonylbisphenol-d8 ; 1,1’-Sulfonylbis[4-hydroxybenzene]-d8; 4,4’-Bisphenol S-d8 ; 4,4’-Dihydroxydiphenyl Sulfone; 4,4’-Sulfonylbis[phenol]-d8; 4,4’-Sulfonyldiphenol-d8; 4-(4-Hydroxyphenylsulfonyl)phenol-d8; 4-Hydroxyphenyl Sulfone-d8; BPS 1-d8; |
Origin of Product |
United States |
Scientific Research Applications
Applications Overview
- Epoxy Resin Production
- Latent Thermal Catalyst
- Polymer Synthesis
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Epoxy Resins | Reactant for producing epoxy thermosets | Enhanced thermal stability |
| Latent Thermal Catalyst | Facilitates curing without additional catalysts | Controlled curing process |
| Polymer Production | Used in manufacturing polyether sulfones | High-temperature resistance |
Case Study 1: Epoxy Resin Development
A study by Fu et al. (2011) demonstrated that incorporating this compound into epoxy formulations improved the thermal stability of the cured product. The research highlighted the compound's effectiveness as a latent catalyst during the curing process, allowing for better control over reaction kinetics and final material properties .
Case Study 2: Polymer Properties Enhancement
Li et al. (2012) investigated the impact of this compound on the mechanical properties of polyether sulfones. The findings indicated that higher purity levels of this compound led to enhanced tensile strength and thermal resistance in the final polymer product, underscoring its importance in polymer synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
The structural diversity among bisphenol analogs arises from variations in the central linking group and substituents. Key compounds compared include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Bis(4-hydroxyphenyl) Sulfone-d8 (BPS-d8) | C₁₂H₂D₈O₄S | ~258.33 | Sulfone, deuterated hydroxyl |
| Bisphenol A-d16 (BPA-d16) | C₁₅D₁₆O₂ | ~244.22 | Propane, deuterated hydroxyl |
| Bisphenol S (BPS) | C₁₂H₁₀O₄S | 250.27 | Sulfone, hydroxyl |
| Bisphenol F (BPF) | C₁₃H₁₂O₂ | 200.23 | Methane, hydroxyl |
| Bis(4-methoxyphenyl) sulfone | C₁₄H₁₄O₄S | 278.32 | Sulfone, methoxy |
| Bis(4-chlorophenyl) sulfone | C₁₂H₈Cl₂O₂S | 287.16 | Sulfone, chloride |
- Central Linking Group : BPS and BPS-d8 feature a sulfone group (SO₂), which confers higher thermal and chemical stability compared to BPA’s propane or BPF’s methane bridges .
- Substituents : Hydroxyl groups in BPS-d8 and BPS enable hydrogen bonding, influencing solubility and reactivity. Methoxy (in bis(4-methoxyphenyl) sulfone) and chloride (in bis(4-chlorophenyl) sulfone) substituents alter hydrophobicity and toxicity .
Physicochemical Properties
- Thermal Stability: Sulfone-containing bisphenols (BPS, BPS-d8) exhibit superior thermal stability compared to BPA and BPF due to the strong S=O bonds .
- Solubility: BPS-d8 and BPS are sparingly soluble in water but soluble in polar organic solvents (e.g., methanol), whereas bis(4-chlorophenyl) sulfone is highly hydrophobic .
- Isotopic Effects: Deuterated analogs (BPS-d8, BPA-d16) have marginally higher molecular weights than their non-deuterated counterparts, critical for differentiation in mass spectrometry .
Environmental Impact and Biodegradability
- Biodegradation: BPA and BPF degrade efficiently in seawater (75–100% degradation via indigenous microbes), whereas BPS resists biodegradation due to its stable sulfone group .
- Ecotoxicity : BPS and its analogs exhibit estrogenic activity, though BPS-d8’s ecological impact is mitigated by its controlled use as a tracer .
Preparation Methods
Sulfonation and Sulfone Formation
The core synthesis of bis(4-hydroxyphenyl) sulfone-d8 derives from the reaction of phenol-d8 with sulfuric acid. In the non-deuterated process, phenol reacts with sulfuric acid in a two-step equilibrium: sulfonation (forming sulfonic acid intermediates) and sulfone formation. For the deuterated variant, phenol-d8 replaces phenol, ensuring deuterium incorporation at the aromatic positions. The reaction proceeds as follows:
Key parameters include:
Solvent-Free vs. Solvent-Assisted Methods
Two patented approaches dominate:
-
Solvent-free synthesis (US5072049A): Eliminates inert solvents, simplifying purification. Water removal via distillation shifts equilibrium toward product formation.
-
Solvent-assisted synthesis (US5059715A): Uses solvents (e.g., chlorobenzene) to dissolve byproducts like 2,4'-isomers, which are subsequently distilled off at 160–200°C to favor the 4,4'-isomer.
Optimization of Reaction Conditions
Temperature and Isomer Control
Thermodynamic equilibrium between 4,4'- and 2,4'-isomers necessitates precise temperature management. At 160–200°C, undesired isomers revert to the 4,4'-form, achieving >99% purity. For the deuterated compound, identical thermal treatment ensures isotopic integrity while minimizing structural deviations.
Catalytic Enhancements
Incorporating boric acid or trifluoromethanesulfonic acid accelerates sulfone formation. Modified silica gel doped with phosphoric acid further improves yield (up to 85%) by adsorbing water and stabilizing intermediates.
Purification and Isolation
Crystallization and Filtration
Post-reaction, the crude product is dissolved in alkaline aqueous solution (pH 10–12), filtered through activated charcoal, and reprecipitated at pH 6–7 using sulfuric acid. For the deuterated compound, this step removes non-deuterated impurities, ensuring >98% isotopic purity.
Distillation and Solvent Removal
Continuous distillation of solvents (e.g., chlorobenzene) during reaction confines byproducts to the liquid phase, enabling selective crystallization of this compound.
Characterization and Quality Control
Physicochemical Properties
Q & A
Q. What theoretical frameworks guide the interpretation of its deuterium isotope effects in reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
